Structural Differentiation: Tetra-Halogenated vs. Dihalogenated Quinazolinone Intermediates
The target compound 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one incorporates bromine at C7, chlorine at C2 and C6, and fluorine at C5 and C8 on the quinazolinone core—yielding four distinct halogen substituents . By contrast, the widely used halofuginone intermediate 7-bromo-6-chloroquinazolin-4(3H)-one contains only two halogens (Br, Cl) [1], and 2,6-dichloroquinazolin-4(3H)-one (CAS 20197-87-9) lacks both the 7-bromo and the 5,8-difluoro features . The additional halogenation sites in the target compound enable orthogonal cross-coupling strategies (e.g., selective Suzuki at C7-Br, SNAr at C2-Cl and C6-Cl) that are impossible with simpler analogs.
| Evidence Dimension | Number of distinct halogen substituent types and positions available for chemoselective derivatization |
|---|---|
| Target Compound Data | 4 halogen substituents (7-Br, 2-Cl, 6-Cl, 5-F, 8-F) across 4 positions + reactive 3-NH site |
| Comparator Or Baseline | 7-bromo-6-chloroquinazolin-4(3H)-one: 2 halogen substituents (7-Br, 6-Cl) [1]; 2,6-dichloroquinazolin-4(3H)-one: 2 halogens (2-Cl, 6-Cl) |
| Quantified Difference | 2–3 additional reactive halogen handles for sequential functionalization |
| Conditions | Structural comparison based on vendor-reported SMILES and IUPAC nomenclature |
Why This Matters
The unique tetra-halogenation topology of the target compound enables more complex, multi-step synthetic routes that simpler building blocks cannot support, directly impacting the diversity and novelty of final compound libraries in drug discovery.
- [1] Zhang Y, et al. A Novel Synthesis of the Efficient Anti-Coccidial Drug Halofuginone Hydrobromide. Molecules. 2017;22(6):919. (Reports 7-bromo-6-chloroquinazolin-4(3H)-one as key intermediate.) View Source
